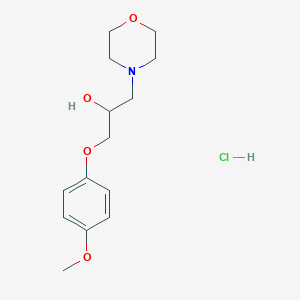![molecular formula C16H17N5O3 B5371642 N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide](/img/structure/B5371642.png)
N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide, also known as MPB-PEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicine and research.
Mechanism of Action
N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide works by inhibiting the activity of certain enzymes and proteins that are involved in cellular signaling pathways. Specifically, it binds to and inhibits the activity of protein kinase C (PKC), which is involved in cell growth and proliferation. Additionally, it has been shown to modulate the activity of other proteins involved in cellular signaling, such as mitogen-activated protein kinases (MAPKs) and nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress and inflammation, inhibiting cell growth and proliferation, and modulating the immune response. Additionally, it has been shown to have neuroprotective effects, such as reducing neuronal damage and improving cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of using N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, it has been shown to have low toxicity and minimal side effects, making it a safe compound to work with. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide. One area of interest is its potential as a therapeutic agent for cancer and neurodegenerative diseases. Additionally, further studies could investigate its mechanisms of action and potential interactions with other signaling pathways. Finally, research could focus on developing new synthesis methods and improving the solubility and bioavailability of this compound for use in clinical settings.
Synthesis Methods
The synthesis of N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide involves the reaction of 6-(4-morpholinyl)-4-pyrimidinamine with benzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
N-({[6-(4-morpholinyl)-4-pyrimidinyl]amino}carbonyl)benzamide has been studied for its potential applications in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in the brain. This compound has also been studied for its potential as a diagnostic tool, as it can be used to detect the presence of certain enzymes and proteins in biological samples.
properties
IUPAC Name |
N-[(6-morpholin-4-ylpyrimidin-4-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-15(12-4-2-1-3-5-12)20-16(23)19-13-10-14(18-11-17-13)21-6-8-24-9-7-21/h1-5,10-11H,6-9H2,(H2,17,18,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHVNDPLPCMVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC(=C2)NC(=O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-3-pyridazinyl)-4-{[(1-naphthylamino)carbonyl]amino}benzenesulfonamide](/img/structure/B5371565.png)

![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-4-methyl-3-nitrobenzohydrazide](/img/structure/B5371573.png)
![2-[2-(3-bromo-5-chloro-2-methoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5371576.png)
![N~4~-{4-[(cyclohexylamino)sulfonyl]phenyl}-N~1~,N~1~-diethyl-1,4-piperidinedicarboxamide](/img/structure/B5371580.png)
![2-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1-butanol hydrochloride](/img/structure/B5371587.png)
![ethyl 3-[7-methoxy-3-(3-nitrophenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5371595.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5371598.png)


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5371630.png)

![2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}acetamide](/img/structure/B5371655.png)
![3-(allylthio)-6,6-dimethyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5371665.png)